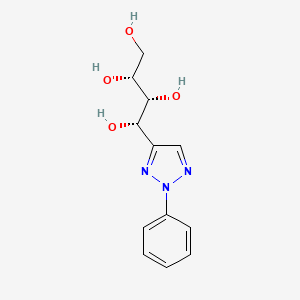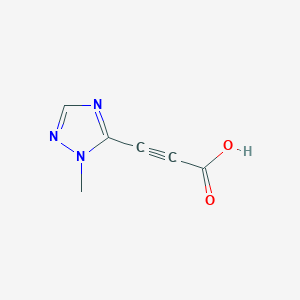
4,7-Dichlorobenzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichlorobenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions and a carboxylic acid group at the 3 position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichlorobenzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of benzofuran compounds . Additionally, the construction of benzofuran rings through proton quantum tunneling has been noted for its high yield and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichlorobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of benzofuranquinones.
Reduction: Formation of hydroxybenzofurans.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
4,7-Dichlorobenzofuran-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dichlorobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzofuran-3-carboxylic acid: Lacks the chlorine substituents, resulting in different reactivity and biological activity.
4-Chlorobenzofuran-3-carboxylic acid: Contains only one chlorine atom, leading to variations in chemical properties and applications.
7-Chlorobenzofuran-3-carboxylic acid: Similar to the above but with the chlorine atom at a different position.
Uniqueness: 4,7-Dichlorobenzofuran-3-carboxylic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Properties
Molecular Formula |
C9H4Cl2O3 |
|---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
4,7-dichloro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2O3/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13) |
InChI Key |
UFAHLYAXGZDGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CO2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


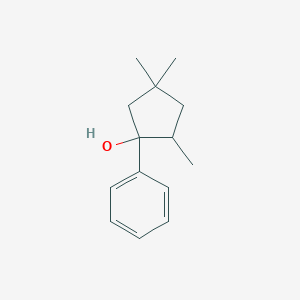
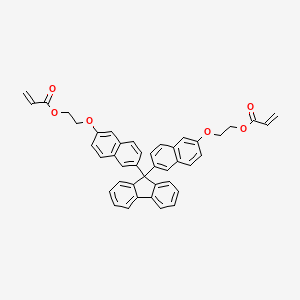
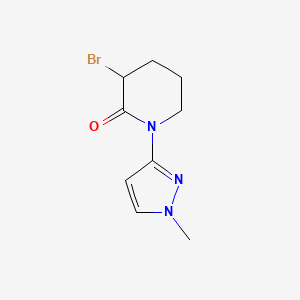

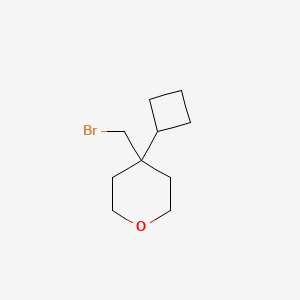
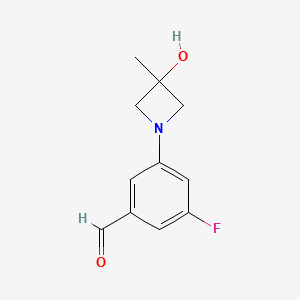
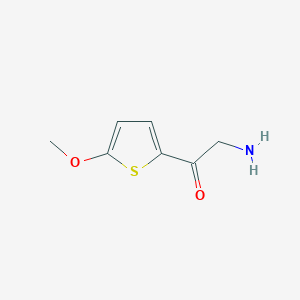
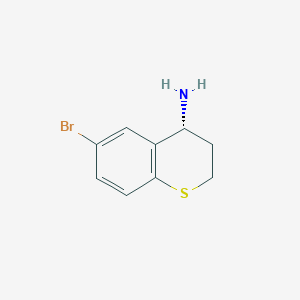

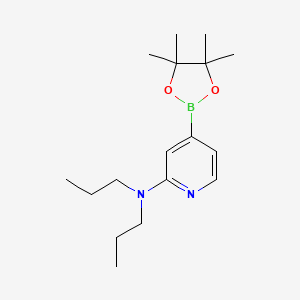
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)
